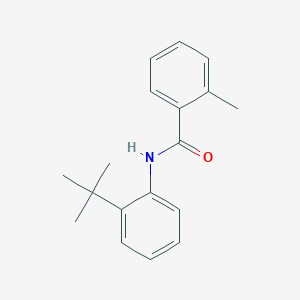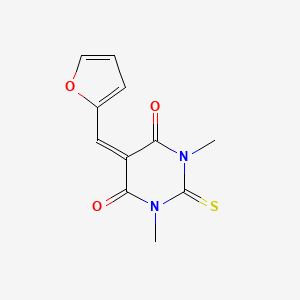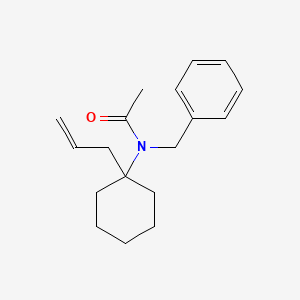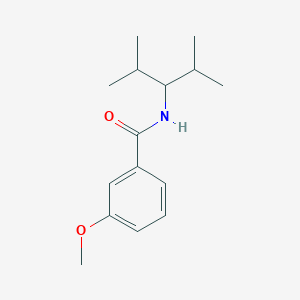
N-(2-tert-butylphenyl)-2-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-tert-butylphenyl)-2-methylbenzamide, also known as TBX or TAPB, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. TBX is a white crystalline solid that is soluble in organic solvents and insoluble in water. It is a member of the benzamide family of compounds and has been found to exhibit a range of interesting properties.
作用机制
The mechanism of action of N-(2-tert-butylphenyl)-2-methylbenzamide is not yet fully understood, but it is believed to involve the inhibition of certain enzymes in the body. N-(2-tert-butylphenyl)-2-methylbenzamide has been found to inhibit the activity of a number of enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes play a key role in the breakdown of acetylcholine, a neurotransmitter that is involved in a range of physiological processes.
Biochemical and Physiological Effects:
N-(2-tert-butylphenyl)-2-methylbenzamide has been found to exhibit a range of interesting biochemical and physiological effects. In addition to its enzyme-inhibiting properties, N-(2-tert-butylphenyl)-2-methylbenzamide has been found to exhibit antioxidant activity and to have a protective effect against oxidative stress. It has also been found to have anti-inflammatory properties and to be effective against certain types of cancer cells.
实验室实验的优点和局限性
N-(2-tert-butylphenyl)-2-methylbenzamide has a number of advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a range of conditions. It has been found to form stable complexes with a range of metal ions, making it a useful ligand for catalytic reactions. However, N-(2-tert-butylphenyl)-2-methylbenzamide also has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. It is also relatively expensive compared to other ligands.
未来方向
There are a number of future directions for research on N-(2-tert-butylphenyl)-2-methylbenzamide. One area of interest is the development of new N-(2-tert-butylphenyl)-2-methylbenzamide-based catalysts for organic reactions. Another area of interest is the study of the mechanism of action of N-(2-tert-butylphenyl)-2-methylbenzamide and its effects on different enzymes and physiological processes. Finally, there is potential for the development of new N-(2-tert-butylphenyl)-2-methylbenzamide-based drugs for the treatment of a range of diseases, including cancer and Alzheimer's disease.
Conclusion:
In conclusion, N-(2-tert-butylphenyl)-2-methylbenzamide is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. Its synthesis method is relatively straightforward, and it has been found to exhibit a range of interesting properties. N-(2-tert-butylphenyl)-2-methylbenzamide has been studied for its potential use as a ligand for metal ions, its enzyme-inhibiting properties, and its effects on various physiological processes. While it has some limitations, there are a number of future directions for research on N-(2-tert-butylphenyl)-2-methylbenzamide, including the development of new catalysts and drugs.
合成方法
N-(2-tert-butylphenyl)-2-methylbenzamide can be synthesized through a variety of methods, including the reaction of 2-tert-butylphenylamine with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. Other methods involve the use of different reagents and catalysts, but the basic reaction mechanism remains the same. The synthesis of N-(2-tert-butylphenyl)-2-methylbenzamide is a relatively straightforward process and can be carried out in most organic chemistry laboratories.
科学研究应用
N-(2-tert-butylphenyl)-2-methylbenzamide has been the subject of extensive scientific research due to its potential applications in various fields. One of the most promising areas of research involves the use of N-(2-tert-butylphenyl)-2-methylbenzamide as a ligand for metal ions. N-(2-tert-butylphenyl)-2-methylbenzamide has been found to form stable complexes with a range of metal ions, including copper, nickel, and zinc. These complexes have been studied for their potential use as catalysts for a variety of organic reactions.
属性
IUPAC Name |
N-(2-tert-butylphenyl)-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-13-9-5-6-10-14(13)17(20)19-16-12-8-7-11-15(16)18(2,3)4/h5-12H,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJNPELFTEDLETN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-bromo-2-thienyl)methyl]-1H-indazol-5-amine](/img/structure/B5758671.png)
![2-(4-chlorophenyl)-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}acetamide](/img/structure/B5758681.png)

![4-[(methoxyacetyl)amino]benzamide](/img/structure/B5758697.png)
![2-cyano-3-[(4-methoxyphenyl)amino]acrylamide](/img/structure/B5758710.png)

![2-[3-(acetylamino)phenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B5758722.png)

![2-(5-nitro-2-furyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5758756.png)
![{3,5-dichloro-4-[(4-chlorobenzyl)oxy]phenyl}methanol](/img/structure/B5758757.png)

![5-ethyl-N'-[(5-methyl-2-furyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5758770.png)
![5-(4-fluorophenyl)-4-[3-(4-morpholinyl)propyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5758778.png)
